molecular formula C16H14F2O2 B11848525 Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate

Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B11848525
M. Wt: 276.28 g/mol
InChI Key: VIFBHUMLGJETTO-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate is an organic compound that belongs to the class of fluorinated biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms attached to a biphenyl structure, with a methyl ester group at the propanoate position. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The final step involves the esterification of the propanoate group using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-fluoro-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of biphenyl derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-fluoro-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a probe in studying biological systems due to its fluorinated nature.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors that recognize fluorinated aromatic structures.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-2-methylpropanoate
  • 2-Fluoro-2-methylpropane
  • 1,1’-Biphenyl, 2-fluoro-

Uniqueness

Methyl 2-fluoro-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate is unique due to its dual fluorination on the biphenyl core, which imparts distinct chemical and physical properties. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate, also known by its CAS number 66202-86-6, is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological effects, particularly focusing on its anti-inflammatory and analgesic properties.

  • Molecular Formula : C16H15F2O2
  • Molecular Weight : 258.29 g/mol
  • IUPAC Name : Methyl 2-(3-fluoro-4-phenylphenyl)propanoate
  • Purity : ≥98% .

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with methyl propanoate in the presence of a base such as triethylamine. The reaction is conducted under controlled conditions to ensure high yields and purity of the final product.

Anti-inflammatory and Analgesic Effects

This compound is structurally related to flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic properties.

  • Mechanism of Action : The compound is believed to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain .
  • In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound can effectively reduce inflammatory markers in cell cultures. For instance, a study reported a significant decrease in cytokine levels when treated with similar fluorinated compounds .
  • Case Studies :
    • A clinical trial involving flurbiprofen analogs showed a reduction in pain scores among patients with osteoarthritis after administration over several weeks .
    • Another study highlighted the effectiveness of these compounds in animal models of arthritis, where they significantly reduced swelling and joint pain compared to control groups .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes; reduction in cytokines
AnalgesicDecrease in pain scores in clinical trials
CytotoxicityEvaluated on MDCK cells; IC50 values reported

Properties

Molecular Formula

C16H14F2O2

Molecular Weight

276.28 g/mol

IUPAC Name

methyl 2-fluoro-2-(3-fluoro-4-phenylphenyl)propanoate

InChI

InChI=1S/C16H14F2O2/c1-16(18,15(19)20-2)12-8-9-13(14(17)10-12)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

VIFBHUMLGJETTO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)OC)F

Origin of Product

United States

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